N-(4-iodophenyl)-3,4-dimethylbenzamide
Description
N-(4-Iodophenyl)-3,4-dimethylbenzamide (CAS 333348-08-6) is a benzamide derivative with the molecular formula C₁₅H₁₄INO and a molecular weight of 351.18 g/mol. Its structure comprises a 3,4-dimethyl-substituted benzamide core linked to a 4-iodophenyl group via an amide bond. This compound is primarily utilized in research settings, as indicated by its availability through specialty chemical suppliers .
Properties
Molecular Formula |
C15H14INO |
|---|---|
Molecular Weight |
351.18 g/mol |
IUPAC Name |
N-(4-iodophenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C15H14INO/c1-10-3-4-12(9-11(10)2)15(18)17-14-7-5-13(16)6-8-14/h3-9H,1-2H3,(H,17,18) |
InChI Key |
QQFDRFICPVHBNK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)I)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)I)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the N-Alkyl/N-Arylbenzamide Family
Table 1: Structural and Functional Comparison of Key Benzamide Derivatives
Key Observations :
- Electronic and Steric Effects: The iodine substituent in this compound may enhance hydrophobic interactions compared to smaller halogens (e.g., fluorine or chlorine).
- Biological Activity : S9229, a structurally complex N-alkylbenzamide, demonstrates high potency as an umami flavor enhancer due to its branched alkyl chain, which likely optimizes receptor binding at the hTAS1R1/hTAS1R3 umami receptor . In contrast, the target compound’s iodophenyl group may favor different biological targets, though specific data are absent in the evidence.
Metabolic and Toxicological Profiles
Key Observations :
- Metabolism: S9229 undergoes extensive hepatic metabolism, with hydroxylation and glucuronidation facilitating rapid clearance.
- Safety : S9229’s safety profile is well-documented, whereas the toxicology of this compound remains uncharacterized.
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